L-Tyrosylglycylglycyl-L-phenylalanyl-N-methyl-L-methioninamide
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Description
L-Tyrosylglycylglycyl-L-phenylalanyl-N-methyl-L-methioninamide is a synthetic pentapeptide with morphine-like activity. It is structurally related to enkephalins, which are endogenous peptides that bind to opioid receptors and modulate pain perception . This compound is distinguished by the presence of methionine in the fifth position and an N-methyl group on the methionine residue .
Preparation Methods
The synthesis of L-Tyrosylglycylglycyl-L-phenylalanyl-N-methyl-L-methioninamide involves solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. The process typically includes the following steps:
Coupling: The amino acids are sequentially coupled to a solid resin support.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The
Properties
CAS No. |
64021-94-9 |
---|---|
Molecular Formula |
C28H38N6O6S |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-methyl-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C28H38N6O6S/c1-30-27(39)22(12-13-41-2)34-28(40)23(15-18-6-4-3-5-7-18)33-25(37)17-31-24(36)16-32-26(38)21(29)14-19-8-10-20(35)11-9-19/h3-11,21-23,35H,12-17,29H2,1-2H3,(H,30,39)(H,31,36)(H,32,38)(H,33,37)(H,34,40)/t21-,22-,23-/m0/s1 |
InChI Key |
REKWZRVHVFPOGL-VABKMULXSA-N |
Isomeric SMILES |
CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CNC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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